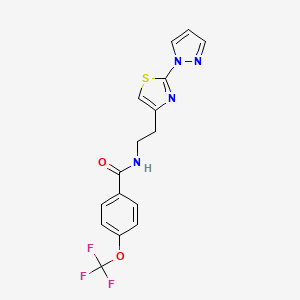
2-(Furan-2-yl)-4-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-4-phenylquinoline, also known as FPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ is a heterocyclic compound that contains both a quinoline and furan ring, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Cytotoxicity Evaluation
2-(Furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. Specifically, compounds like 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated potent inhibitory effects against beta-glucuronidase release, indicating significant anti-inflammatory activity. These compounds were also evaluated for cytotoxicity, showing no significant toxic effects (Chen et al., 2006).
Synthesis and Characterization for Therapeutic Applications
A derivative of 2-(Furan-2-yl)-4-phenylquinoline, namely N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, was synthesized and characterized. This compound, known for its therapeutic properties, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda et al., 2022).
Novel Synthetic Approaches
Research includes the novel synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, highlighting innovative approaches in the chemical synthesis of quinoline derivatives. These methods are significant for producing compounds with potential therapeutic applications (Walter, 1994).
Applications in Anticancer Research
Several studies have focused on the synthesis of this compound derivatives with potential applications in cancer treatment. For instance, certain derivatives have shown to inhibit tyrosinase enzyme effectively, indicating their role in melanoma treatment. Furthermore, some compounds have demonstrated inhibitory effects on tumor cell proliferation, suggesting their utility as potential anticancer agents (Dige et al., 2019), (Bai et al., 2011).
Antibacterial and Antitubercular Properties
These compounds have been synthesized and evaluated for their antibacterial and antitubercular activities. Certain derivatives have demonstrated effectiveness in inhibiting the growth of tuberculosis-causing bacteria at low concentrations, indicating their potential as antitubercular agents (Rajpurohit et al., 2019).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHMFXGXKGQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2795188.png)
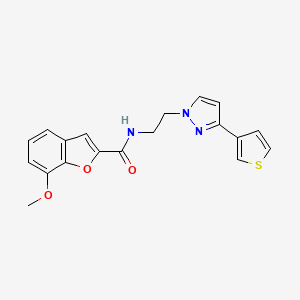
![N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2795190.png)
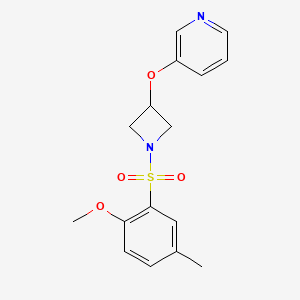
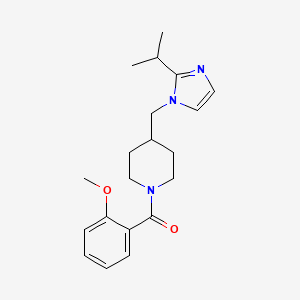
![2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile](/img/structure/B2795195.png)
![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)
![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)
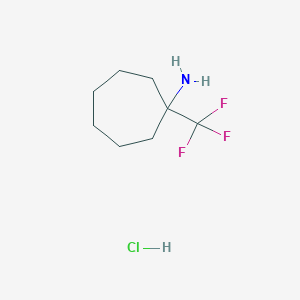
![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)
![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)
![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)
